![molecular formula C21H20Cl2N6O2 B11622970 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea](/img/structure/B11622970.png)

1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

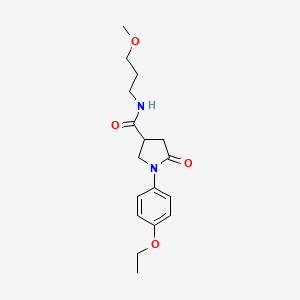

1-(3,4-dichlorophényl)-3-{(Z)-[(4,6-diméthylpyrimidin-2-yl)amino][(2-méthoxyphényl)amino]méthylidène}urée est un composé organique synthétique qui appartient à la classe des dérivés de l’urée. Ces composés sont connus pour leurs diverses applications dans différents domaines, notamment la chimie médicinale, l’agriculture et la science des matériaux.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de 1-(3,4-dichlorophényl)-3-{(Z)-[(4,6-diméthylpyrimidin-2-yl)amino][(2-méthoxyphényl)amino]méthylidène}urée implique généralement les étapes suivantes :

Formation du noyau urée : Le noyau urée est formé par réaction d’un isocyanate avec une amine dans des conditions contrôlées.

Réactions de substitution :

Méthoxylation : Le groupe méthoxy est introduit par des réactions de méthoxylation, souvent en utilisant du méthanol et un catalyseur approprié.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela inclut l’utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de mesures strictes de contrôle de la qualité.

Analyse Des Réactions Chimiques

Types de réactions

1-(3,4-dichlorophényl)-3-{(Z)-[(4,6-diméthylpyrimidin-2-yl)amino][(2-méthoxyphényl)amino]méthylidène}urée peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, selon les réactifs et les conditions utilisés.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants.

Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium et autres agents réducteurs.

Substitution : Agents halogénants, nucléophiles et électrophiles.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés.

Applications De Recherche Scientifique

1-(3,4-dichlorophényl)-3-{(Z)-[(4,6-diméthylpyrimidin-2-yl)amino][(2-méthoxyphényl)amino]méthylidène}urée possède plusieurs applications en recherche scientifique, notamment :

Chimie médicinale : Le composé peut être étudié pour son potentiel en tant qu’agent thérapeutique, en particulier dans le traitement de maladies telles que le cancer, l’inflammation et les maladies infectieuses.

Agriculture : Il peut être utilisé comme pesticide ou herbicide en raison de son potentiel à inhiber la croissance des plantes ou des ravageurs indésirables.

Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères ou les revêtements.

Mécanisme D'action

Le mécanisme d’action de 1-(3,4-dichlorophényl)-3-{(Z)-[(4,6-diméthylpyrimidin-2-yl)amino][(2-méthoxyphényl)amino]méthylidène}urée implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut s’agir notamment de :

Inhibition enzymatique : Le composé peut inhiber l’activité de certaines enzymes, entraînant une perturbation des voies métaboliques.

Liaison aux récepteurs : Il peut se lier à des récepteurs spécifiques à la surface des cellules, déclenchant une cascade d’événements intracellulaires.

Interaction avec l’ADN : Le composé peut interagir avec l’ADN, entraînant des modifications de l’expression des gènes et de la fonction cellulaire.

Comparaison Avec Des Composés Similaires

Composés similaires

1-(3,4-dichlorophényl)-3-{(Z)-[(4,6-diméthylpyrimidin-2-yl)amino][(2-hydroxyphényl)amino]méthylidène}urée : Structure similaire avec un groupe hydroxyle au lieu d’un groupe méthoxy.

1-(3,4-dichlorophényl)-3-{(Z)-[(4,6-diméthylpyrimidin-2-yl)amino][(2-éthoxyphényl)amino]méthylidène}urée : Structure similaire avec un groupe éthoxy au lieu d’un groupe méthoxy.

Unicité

1-(3,4-dichlorophényl)-3-{(Z)-[(4,6-diméthylpyrimidin-2-yl)amino][(2-méthoxyphényl)amino]méthylidène}urée est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui peut conférer des propriétés chimiques et biologiques distinctes. Cette unicité peut être exploitée dans diverses applications, ce qui en fait un composé précieux pour la recherche et le développement.

Propriétés

Formule moléculaire |

C21H20Cl2N6O2 |

|---|---|

Poids moléculaire |

459.3 g/mol |

Nom IUPAC |

1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-methoxyphenyl)carbamimidoyl]urea |

InChI |

InChI=1S/C21H20Cl2N6O2/c1-12-10-13(2)25-19(24-12)28-20(27-17-6-4-5-7-18(17)31-3)29-21(30)26-14-8-9-15(22)16(23)11-14/h4-11H,1-3H3,(H3,24,25,26,27,28,29,30) |

Clé InChI |

JQIQBDDPZDNGFC-UHFFFAOYSA-N |

SMILES isomérique |

CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2OC)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |

SMILES canonique |

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2OC)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11622900.png)

![6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11622911.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11622934.png)

![2-({1,5-Dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11622939.png)

![3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622949.png)

![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)

![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11622953.png)

![ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B11622955.png)

![(5E)-5-(4-tert-butylbenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622961.png)

![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11622962.png)

![(4E)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11622964.png)

![(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622965.png)